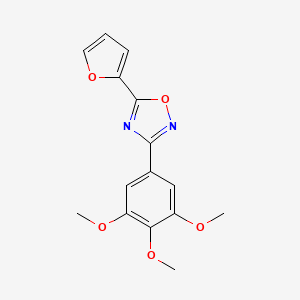

5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, commonly known as FTOX, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. FTOX has a unique chemical structure that makes it an attractive target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of FTOX is not fully understood, but it is believed to act through multiple pathways. FTOX has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. FTOX has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Biochemical and Physiological Effects:

FTOX has been shown to have both biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FTOX has also been found to possess antioxidant properties, which protect cells from oxidative damage. In addition, FTOX has been shown to have antitumor effects by inducing cell death in cancer cells.

Advantages and Limitations for Lab Experiments

FTOX has several advantages for lab experiments, including its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without degradation. However, FTOX has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. FTOX also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for FTOX research, including the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases. FTOX has shown promise as a potential treatment for Alzheimer's disease, and further research is needed to determine its effectiveness in clinical trials. Additionally, FTOX may have potential applications in the field of nanotechnology, as it has been shown to possess antimicrobial properties that could be used in the development of antimicrobial coatings for medical devices.

Synthesis Methods

FTOX can be synthesized through various methods, including the condensation of furan-2-carboxylic acid hydrazide with 3,4,5-trimethoxybenzaldehyde in the presence of phosphorous oxychloride. The reaction is followed by cyclization using sodium ethoxide in ethanol, which yields FTOX. Other methods involve the use of different reagents and catalysts, but the overall process remains similar.

Scientific Research Applications

FTOX has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. FTOX has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and epilepsy.

properties

IUPAC Name |

5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-18-11-7-9(8-12(19-2)13(11)20-3)14-16-15(22-17-14)10-5-4-6-21-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDKXLQSEZFEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)